6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one 6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14544541
InChI: InChI=1S/C18H11N3O4S/c22-17-14(9-11-8-13(21(23)24)6-7-16(11)25-17)15-10-26-18(20-15)19-12-4-2-1-3-5-12/h1-10H,(H,19,20)
SMILES:
Molecular Formula: C18H11N3O4S
Molecular Weight: 365.4 g/mol

6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one

CAS No.:

Cat. No.: VC14544541

Molecular Formula: C18H11N3O4S

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one -

Specification

Molecular Formula C18H11N3O4S
Molecular Weight 365.4 g/mol
IUPAC Name 3-(2-anilino-1,3-thiazol-4-yl)-6-nitrochromen-2-one
Standard InChI InChI=1S/C18H11N3O4S/c22-17-14(9-11-8-13(21(23)24)6-7-16(11)25-17)15-10-26-18(20-15)19-12-4-2-1-3-5-12/h1-10H,(H,19,20)
Standard InChI Key RHEDGOOZFWLFQK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one features a coumarin backbone (2H-chromen-2-one) substituted at the 3-position with a 2-(phenylamino)thiazol-4-yl group and at the 6-position with a nitro group. The coumarin core provides a planar aromatic system, while the thiazole ring introduces heteroatom diversity critical for bioactivity. The nitro group at position 6 enhances electron deficiency, potentially improving DNA intercalation or enzyme inhibition properties .

Structural Formula:
C18H12N4O3S\text{C}_{18}\text{H}_{12}\text{N}_4\text{O}_3\text{S}
Molecular Weight: 364.38 g/mol .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 6-nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one likely follows a multi-step sequence:

  • Nitration of Coumarin: Introduction of the nitro group at position 6 via mixed acid (HNO₃/H₂SO₄) nitration of 3-acetylcoumarin derivatives .

  • Thiazole Ring Formation: Condensation of the 3-acetyl group with thiourea derivatives in the presence of iodine or other cyclizing agents to form the thiazole ring .

  • Phenylamino Functionalization: Reaction of the thiazole intermediate with aniline or substituted anilines under nucleophilic aromatic substitution conditions .

Example Reaction Scheme:

3-Acetyl-6-nitro-2H-chromen-2-one+ThioureaI2,Δ6-Nitro-3-(2-aminothiazol-4-yl)-2H-chromen-2-oneAnilineTarget Compound\text{3-Acetyl-6-nitro-2H-chromen-2-one} + \text{Thiourea} \xrightarrow{\text{I}_2, \Delta} \text{6-Nitro-3-(2-aminothiazol-4-yl)-2H-chromen-2-one} \xrightarrow{\text{Aniline}} \text{Target Compound}

Key Synthetic Challenges

  • Regioselectivity: Ensuring nitro group incorporation at position 6 rather than 5 or 7 requires careful control of reaction conditions .

  • Thiazole Stability: The thiazole ring may undergo hydrolysis under acidic or basic conditions, necessitating neutral pH during workup .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃) .

  • Stability: Stable at room temperature for >24 months when protected from light and moisture. Decomposes above 250°C .

Crystallographic Data

While single-crystal X-ray data are unavailable, analogous compounds exhibit monoclinic crystal systems with π-π stacking between coumarin and thiazole rings .

Pharmacological Activities

Antitumor Activity

Preliminary studies on structurally related compounds (e.g., 6-bromo-3-(pyrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one) demonstrate potent cytotoxicity against human cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)4.90 ± 0.69
HepG2 (Liver)17.4 ± 1.03
A549 (Lung)13.0 ± 1.20

The nitro derivative is hypothesized to exhibit enhanced activity due to improved DNA cross-linking capacity .

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Use PPE; avoid ingestion
Skin IrritationH315Wear gloves/lab coat
Eye IrritationH319Use safety goggles

First Aid Measures

  • Ingestion: Rinse mouth; seek medical attention if symptoms persist .

  • Skin Contact: Wash with soap and water for 15 minutes .

  • Eye Exposure: Flush with water for 20 minutes .

Applications and Future Directions

Drug Development

This compound serves as a lead structure for oncology therapeutics, particularly topoisomerase inhibitors. Structural modifications under investigation include:

  • Replacement of the nitro group with trifluoromethyl or cyano groups .

  • Introduction of water-solubilizing moieties (e.g., PEG chains) to improve bioavailability .

Analytical Applications

Potential use as a fluorescent probe for metal ion detection due to the coumarin-thiazole conjugate system’s emissive properties .

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